molecular formula C30H39N3O2 B14666524 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid CAS No. 51062-44-3

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid

Cat. No.: B14666524
CAS No.: 51062-44-3
M. Wt: 473.6 g/mol
InChI Key: NRHJKLVXJCVTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple amino groups attached to aromatic rings, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process uses dimethylaniline and phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:

COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} COCl2​+2C6​H5​NMe2​→(Me2​NC6​H4​)2​CO+2HCl

The related tetraethyl compound is prepared similarly .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is unique due to its combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

51062-44-3

Molecular Formula

C30H39N3O2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[bis[4-(diethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C30H39N3O2/c1-7-32(8-2)24-15-11-22(12-16-24)29(23-13-17-25(18-14-23)33(9-3)10-4)27-20-19-26(31(5)6)21-28(27)30(34)35/h11-21,29H,7-10H2,1-6H3,(H,34,35)

InChI Key

NRHJKLVXJCVTEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)N(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.